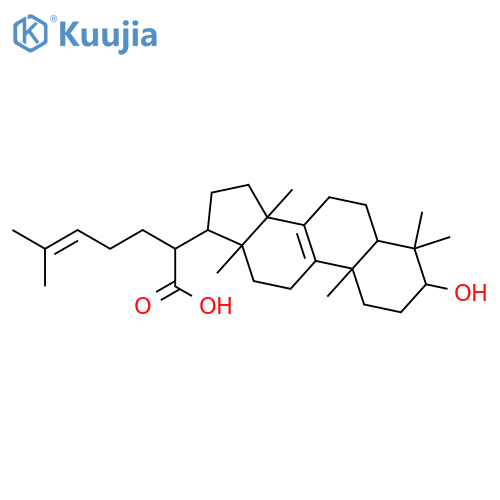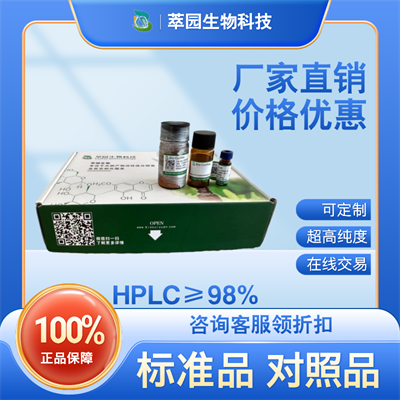Cas no 24160-36-9 (Trametenolic acid)

Trametenolic acid 化学的及び物理的性質
名前と識別子
-
- Lanosta-8,24-dien-21-oicacid, 3-hydroxy-, (3b)-
- (2R)-2-[(3S,5R,10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
- Trametenolic acid
- (+)-trametenolic acid B
- 3beta-Hydroxylanosta-8,24-dien-21-oic acid
- Lanosta-8,24-dien-21-oic acid,3-hydroxy-,(3beta)
- Trametenolic acid B
- (R)-2-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
- (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
- Q15634148
- Trametenolicacid
- 3.BETA.-HYDROXYLANOSTA-8,24-DIEN-21-OIC ACID
- CHEMBL387689
- AKOS040760737
- 5.ALPHA.-LANOSTA-8,24-DIEN-21-OIC ACID, 3.BETA.-HYDROXY-
- BDBM50486726
- LANOSTA-8,24-DIEN-21-OIC ACID, 3-HYDROXY-, (3.BETA.)-
- CHEBI:173148
- LANOSTA-8,24-DIEN-21-OIC ACID, 3.BETA.-HYDROXY-
- (2R)-2-[(2S,5S,7R,11R,14R,15R)-5-hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-1(10)-en-14-yl]-6-methylhept-5-enoic acid
- 3.BETA.-HYDROXY-5.ALPHA.-LANOSTA-8,24-DIEN-21-OIC ACID
- (3.BETA.)-3-HYDROXYLANOSTA-8,24-DIEN-21-OIC ACID
- 3.BETA.-HYDROXYLANOSTA-8,24-DIEN-21-ACID
- 3-Hydroxy-(3beta)-Lanosta-8,24-dien-21-oic acid
- DTXSID50946989
- 24160-36-9
- 3?,?-Hydroxytirucallic acid
- alpha-Elemolic acid
- ?,?-Elemadienolic acid
- alpha-elemenadienolic acid
- 3α-hydroxytirucall-824-dien-21-oic
- Trematenolic acid
- ?,?-Elemic acid
- DA-58688
-
- インチ: InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
- InChIKey: NBSBUIQBEPROBM-GIICLEHTSA-N
- ほほえんだ: CC(=CCC[C@H]([C@H]1CC[C@@]2(C)C3=C(CC[C@]12C)[C@@]4(C)CC[C@@H](C(C)(C)[C@@H]4CC3)O)C(=O)O)C
計算された属性
- せいみつぶんしりょう: 456.36000
- どういたいしつりょう: 456.360345
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 862
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 7.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.07±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 259-261 ºC
- ふってん: 566.9°C at 760 mmHg
- フラッシュポイント: 310.7°C
- 屈折率: 1.546
- ようかいど: Insuluble (8.2E-6 g/L) (25 ºC),
- PSA: 57.53000
- LogP: 7.54380
Trametenolic acid セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Trametenolic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18190-5mg |
(2R)-2-[(3S,5R,10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
24160-36-9 | ,HPLC≥95% | 5mg |
¥3438.0 | 2023-09-06 | |
| TargetMol Chemicals | TN2280-5mg |
Trametenolic acid |
24160-36-9 | 5mg |
¥ 4560 | 2024-07-19 | ||
| A2B Chem LLC | AF65465-10mg |
3β-Hydroxylanosta-8,24-dien-21-oic acid |
24160-36-9 | 98% | 10mg |
$785.00 | 2024-04-20 | |
| 1PlusChem | 1P00C4XL-5mg |
3β-Hydroxylanosta-8,24-dien-21-oic acid |
24160-36-9 | 98% | 5mg |
$552.00 | 2024-05-22 | |
| Aaron | AR00C55X-20mg |
3β-Hydroxylanosta-8,24-dien-21-oic acid |
24160-36-9 | 97% | 20mg |
$541.00 | 2025-02-12 | |
| TargetMol Chemicals | TN2280-1 ml * 10 mm |
Trametenolic acid |
24160-36-9 | 1 ml * 10 mm |
¥ 4660 | 2024-07-19 | ||
| MedChemExpress | HY-N4169-5mg |
Trametenolic acid |
24160-36-9 | 98.94% | 5mg |
¥4000 | 2024-07-19 | |
| TargetMol Chemicals | TN2280-5 mg |
Trametenolic acid |
24160-36-9 | 98% | 5mg |
¥ 4,560 | 2023-07-10 | |
| TargetMol Chemicals | TN2280-1 mL * 10 mM (in DMSO) |
Trametenolic acid |
24160-36-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
| MedChemExpress | HY-N4169-10mg |
Trametenolic acid |
24160-36-9 | 98.94% | 10mg |
¥6500 | 2024-07-19 |
Trametenolic acid 関連文献
-
R. M. Gascoigne,J. J. H. Simes Q. Rev. Chem. Soc. 1955 9 328
-
2. Crystalline chemical components of Fomes senex and structure of senexdiolic acid and related compoundsAshok Kumar Batta,Srinivasa Rangaswami J. Chem. Soc. Perkin Trans. 1 1975 451
-
R. P. Vivek-Ananth,Ajaya Kumar Sahoo,Kavyaa Kumaravel,Karthikeyan Mohanraj,Areejit Samal RSC Adv. 2021 11 2596
-
4. Index pages
-
Zhimin Wu,Xiaoxue Chen,Weiju Ni,Danshui Zhou,Shanshan Chai,Weile Ye,Zhengpu Zhang,Yuanqiang Guo,Liping Ren,Yu Zeng RSC Adv. 2021 11 11821
-
Chong Yan,Weiyang Liu,Jing Li,Yanlian Deng,Senhua Chen,Hongju Liu RSC Adv. 2018 8 14823
-
Pingya He,Yi Zhang,Ning Li Food Funct. 2021 12 1856
-
Rong-Wei Kou,Bing Xia,Rui Han,Zhi-Qing Li,Jun-Ren Yang,Xia Yin,Yu-Qi Gao,Jin-Ming Gao Food Funct. 2022 13 12121
-
9. 409. The chemistry of the triterpenes and related compounds. Part XXXVI. Some constituents of Trametes odorata(Wulf.) Fr.T. G. Halsall,R. Hodges,G. C. Sayer J. Chem. Soc. 1959 2036
-
10. A new triterpenoid acid from Lenzites trabeaW. Lawrie,J. McLean,J. Watson J. Chem. Soc. C 1967 1776
Trametenolic acidに関する追加情報
Exploring Trametenolic Acid (CAS No. 24160-36-9): A Natural Bioactive Compound with Multifaceted Potential
Trametenolic acid (CAS No. 24160-36-9) is a naturally occurring triterpenoid compound derived from medicinal mushrooms, particularly species of the Trametes genus. This bioactive molecule has garnered significant attention in recent years due to its diverse pharmacological properties and potential applications in health and wellness. As interest in natural therapeutics and fungal metabolites continues to grow, researchers are increasingly focusing on compounds like trametenolic acid for their unique biochemical characteristics.
The structural complexity of trametenolic acid contributes to its biological activity. Chemically classified as a lanostane-type triterpenoid, it shares structural similarities with other medicinally important triterpenes while maintaining distinct functional groups that influence its bioavailability and target specificity. Current studies suggest that CAS 24160-36-9 may interact with multiple cellular pathways, making it a subject of interest for various research areas including immunomodulation and cellular homeostasis.
Modern analytical techniques have significantly advanced our understanding of trametenolic acid extraction and purification methods. High-performance liquid chromatography (HPLC) and mass spectrometry have become essential tools for characterizing this compound, ensuring research-grade quality for scientific investigations. These technological advancements align with current trends in natural product standardization, addressing growing consumer demand for quality-controlled botanical ingredients in supplements and functional foods.
The potential health benefits associated with trametenolic acid have become a hot topic in nutritional science and preventive medicine discussions. While research is ongoing, preliminary studies suggest it may support various aspects of metabolic health and cellular function. These findings resonate with contemporary health-conscious consumers seeking science-backed natural compounds as part of holistic wellness approaches. However, it's crucial to note that most current evidence comes from in vitro or animal studies, and more clinical research is needed to fully understand its effects in humans.
From a commercial perspective, trametenolic acid suppliers are increasingly focusing on sustainable sourcing practices to meet the demands of environmentally conscious buyers. The compound's natural origin from fungal species makes it an attractive option for companies developing eco-friendly bioactive ingredients. This aligns with broader market trends toward green chemistry and sustainable supplementation, particularly among millennial and Gen Z consumers who prioritize both personal health and environmental impact.
In research settings, CAS 24160-36-9 is being studied for its potential synergistic effects with other mushroom-derived compounds. This approach reflects the growing interest in entourage effects within natural product pharmacology, where combinations of bioactive components may offer enhanced benefits compared to isolated compounds. Such investigations are particularly relevant given current consumer interest in whole-food formulations and complex botanical extracts.
Quality control remains paramount when working with trametenolic acid, as with any natural product. Reputable manufacturers now employ advanced analytical methods to ensure batch-to-batch consistency, addressing common concerns about natural product standardization. This focus on quality assurance meets the needs of both research institutions requiring precise specifications and consumers seeking reliable natural health products.
The future research directions for trametenolic acid appear promising, with investigations expanding into novel delivery systems to enhance its bioavailability and therapeutic potential. Nanotechnology applications and advanced formulation techniques may help overcome some of the challenges associated with natural product absorption, potentially opening new avenues for application. These developments are particularly timely given increasing consumer interest in next-generation nutraceuticals and bio-enhanced formulations.
As with any bioactive compound, safety considerations are essential when evaluating trametenolic acid. Current literature suggests a favorable safety profile at typical research concentrations, but comprehensive toxicological studies are still needed to establish appropriate usage guidelines. This cautious approach reflects the scientific community's commitment to evidence-based natural medicine, balancing enthusiasm for novel compounds with rigorous safety evaluation.
In conclusion, trametenolic acid (CAS No. 24160-36-9) represents an intriguing example of nature's chemical diversity with potential applications across multiple fields. From its fungal origins to its complex biochemical interactions, this compound exemplifies the growing intersection between traditional knowledge and modern science. As research continues to unravel its mechanisms and applications, trametenolic acid may well emerge as an important contributor to the expanding repertoire of bioactive natural compounds with health-promoting potential.

